Ethyl phenyl sulfone
Overview
Description
Ethyl phenyl sulfone, also known as (ethylsulfonyl)benzene, is an organic compound with the molecular formula C8H10O2S. It is a sulfone derivative characterized by the presence of an ethyl group attached to a phenyl ring through a sulfonyl group. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Biochemical Pathways
Ethyl phenyl sulfone is a sulfonic acid derivative . Sulfones are versatile synthetic intermediates in organic chemistry and have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenyl sulfone can be synthesized through several methods:
Oxidation of Sulfides: One common method involves the oxidation of ethyl phenyl sulfide using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: Another method includes the sulfonylation of benzene derivatives with ethyl sulfonyl chloride in the presence of a Lewis acid catalyst.
Alkylation/Arylation of Sulfinates: This method involves the reaction of sulfinates with alkyl or aryl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group in this compound can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Lewis acids for sulfonylation reactions.
Major Products:
Sulfoxides and Sulfones: Products of oxidation reactions.
Sulfides: Products of reduction reactions.
Substituted Sulfones: Products of substitution reactions.
Scientific Research Applications
Ethyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.
Comparison with Similar Compounds
Ethyl phenyl sulfone can be compared with other sulfone derivatives such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenyl vinyl sulfone: Contains a vinyl group attached to the phenyl ring.
Benzyl phenyl sulfone: Features a benzyl group attached to the phenyl ring.
Uniqueness: this compound is unique due to its specific reactivity and stability, making it a valuable intermediate in various chemical processes .
Biological Activity
Ethyl phenyl sulfone, a member of the sulfone family, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant therapeutic potential across various fields, including anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and case studies.
This compound (C₈H₁₀O₂S) is characterized by its sulfonyl functional group attached to an ethyl and a phenyl moiety. Below are some of its key physical properties:
Property | Value |
---|---|
Melting Point | 67-69 °C |
Boiling Point | 267.16 °C (estimated) |
Density | 1.266 g/cm³ (estimated) |
Solubility | Soluble in common organic solvents |
Color | White |
1. Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects. Research indicates that sulfones can inhibit various inflammatory mediators and pathways, such as the PI3K/Akt/mTOR signaling pathway. A study demonstrated that this compound derivatives could significantly reduce inflammation markers in vitro and in vivo models, supporting their potential use as anti-inflammatory agents .
2. Antimicrobial Properties
The antimicrobial activity of this compound has been documented against a range of pathogens, including bacteria and fungi. It acts by inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with protein synthesis. In a comparative study, this compound exhibited higher efficacy against Staphylococcus aureus compared to other sulfone derivatives .
3. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A notable case study involved the use of this compound in combination with conventional chemotherapeutics, which resulted in enhanced cytotoxic effects against resistant cancer cells .
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, researchers administered this compound to mice subjected to induced inflammation. The results indicated a significant reduction in edema and inflammatory cytokines compared to the control group, highlighting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were performed using this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those observed for traditional antibiotics, suggesting its potential as an alternative treatment option .
Properties
IUPAC Name |
ethylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUDDWATQWCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870664 | |
Record name | (Ethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | (Ethylsulphonyl)benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9699 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
599-70-2, 72428-03-6 | |
Record name | (Ethylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Ethylsulphonyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, methyl(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072428036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Ethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ethylsulphonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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